molecular formula C14H12N2O B13880271 4-(2-Methylbenzimidazol-1-yl)phenol

4-(2-Methylbenzimidazol-1-yl)phenol

Cat. No.: B13880271
M. Wt: 224.26 g/mol
InChI Key: PUNWDIZRIJAJQH-UHFFFAOYSA-N
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Description

4-(2-Methylbenzimidazol-1-yl)phenol is an organic compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound that is structurally composed of a benzene ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methylbenzimidazol-1-yl)phenol typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives. One common method includes the use of sodium metabisulfite as an oxidation agent in a mixture of ethanol and water under mild conditions . The reaction is carried out at room temperature for about 2 hours, resulting in the formation of benzimidazole derivatives with high yield and efficiency .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Transition-metal-catalyzed methods may also be employed for the synthesis of phenolic compounds .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Methylbenzimidazol-1-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromic acid, potassium permanganate.

    Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as bromine, chlorine, and nitronium ions.

Major Products:

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Halogenated phenols, nitrophenols.

Mechanism of Action

The mechanism of action of 4-(2-Methylbenzimidazol-1-yl)phenol involves its interaction with biological targets such as enzymes and receptors. The benzimidazole moiety can bind to the active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s therapeutic effects . The phenol group can also participate in redox reactions, contributing to its biological activity .

Comparison with Similar Compounds

Uniqueness: 4-(2-Methylbenzimidazol-1-yl)phenol is unique due to the presence of both the benzimidazole and phenol moieties, which confer a combination of biological activities and chemical reactivity. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

4-(2-methylbenzimidazol-1-yl)phenol

InChI

InChI=1S/C14H12N2O/c1-10-15-13-4-2-3-5-14(13)16(10)11-6-8-12(17)9-7-11/h2-9,17H,1H3

InChI Key

PUNWDIZRIJAJQH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3=CC=C(C=C3)O

Origin of Product

United States

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